molecular formula C9H9FO2 B096899 2-[(4-Fluorophenoxy)methyl]oxirane CAS No. 18123-82-5

2-[(4-Fluorophenoxy)methyl]oxirane

Cat. No. B096899
CAS RN: 18123-82-5
M. Wt: 168.16 g/mol
InChI Key: CGWDABYOHPEOAD-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]oxirane is a fluorinated organic compound that has been the subject of various synthetic studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a fluorophenoxy group. The presence of fluorine atoms in the molecule can significantly alter its reactivity and physical properties, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 2-[(4-Fluorophenoxy)methyl]oxirane and its derivatives has been explored through various methods. One approach involves the reaction of diazomethane with optically pure ketones to obtain fluorinated oxirane derivatives with high diastereoselectivity . Another method includes the copper-catalyzed tandem process to prepare 2-substituted-1,4-benzodioxanes, which involves the ring-opening of an iodophenoxy methyl oxirane followed by intramolecular C-O cross-coupling cyclization . Additionally, the synthesis of polyfluorinated oxirane derivatives has been achieved through nucleophilic substitution reactions and ring-opening polymerization .

Molecular Structure Analysis

The molecular structure of 2-[(4-Fluorophenoxy)methyl]oxirane derivatives has been elucidated using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These studies have provided insights into the conformation and stereochemistry of the oxirane ring and the influence of the fluorophenoxy group on the overall molecular geometry .

Chemical Reactions Analysis

The reactivity of 2-[(4-Fluorophenoxy)methyl]oxirane is largely influenced by the presence of the oxirane ring, which is a strained and highly reactive functional group. This compound has been used as a chiral resolution reagent for the analysis of scalemic mixtures of amines through regioselective ring-opening reactions . The fluorinated oxirane derivatives have also been shown to undergo regio- and stereoselective openings with selected nucleophiles, leading to a variety of useful derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Fluorophenoxy)methyl]oxirane derivatives are influenced by the fluorine atoms and the oxirane ring. Fluorine imparts unique properties such as increased stability, lipophilicity, and the ability to form hydrogen bonds, which can be advantageous in pharmaceutical applications. The oxirane ring contributes to the compound's reactivity, making it a versatile intermediate for further chemical transformations. The properties of these compounds have been characterized using techniques such as NMR, IR spectroscopy, and HPLC .

Scientific Research Applications

  • Chemical Synthesis and Analysis :

    • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a chiral resolution reagent used for analyzing scalemic mixtures of amines through regioselective ring-opening. It offers a straightforward method for identifying and quantifying diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
  • Synthesis of Fluorinated Chirons :

    • 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane has been synthesized for use as a versatile fluorinated chiron, beneficial in the creation of various derivatives through regio- and stereo-selective openings of the oxirane ring (Arnone et al., 1992).
  • Polymer Synthesis :

    • The compound has been used in the synthesis of polymers, such as in the creation of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, which is synthesized via ring-opening polymerization. This demonstrates its application in advanced material science (Li Zhan-xiong, 2012).
  • Electrochromic Materials :

    • The compound has been utilized in the synthesis of electrochromic materials, contributing to the field of electronic and optical materials. For example, it played a role in the enhancement of poly(3,4‐ethylenedioxythiophene) films, improving their electrochromic properties (Zhang et al., 2014).
  • Genetic Research :

    • In genetic research, the effects of oxiranes, including 2-[(4-Fluorophenoxy)methyl]oxirane, on gene mutations and micronuclei in mammalian cells have been investigated. Such studies contribute to our understanding of genetic mechanisms and potential risks of these compounds (Schweikl et al., 2004).

Safety And Hazards

The safety data sheet for “2-[(4-Fluorophenoxy)methyl]oxirane” indicates that it is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Future Directions

As for future directions, “2-[(4-Fluorophenoxy)methyl]oxirane” is currently used for research and development purposes . Its potential applications in various fields such as proteomics research are being explored .

properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDABYOHPEOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenoxy)methyl]oxirane

CAS RN

18123-82-5
Record name Oxirane, ((4-fluorophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Denayer, J Delhalle, Z Mekhalif - Applied surface science, 2011 - Elsevier
To improve adhesion between copper and epoxy resin in printed circuit board, a roughness treatment of copper has been widely used. Nevertheless, new adhesion promoters have to …
Number of citations: 14 www.sciencedirect.com
AA Aghekyan, GG Mkryan, GS Melikyan… - Russian Journal of …, 2023 - Springer
The alkylation of (4-fluorophenyl)acetonitrile with dibrompentane and 2,2'-dichlorodiethyl ether gave the corresponding nitriles, which were reduced with lithium aluminium hydride to …
Number of citations: 0 link.springer.com
X Chen - 2019 - rdw.rowan.edu
Cyanopyrrolidines and beta-Amino alcohols are molecular scaffolds that are highly found in commercially available drugs. We developed a multi-step synthetic method to form a novel …
Number of citations: 0 rdw.rowan.edu
L Min, G Wu, M Liu, W Gao, J Ding, J Chen… - The Journal of …, 2016 - ACS Publications
Using Se powder as the selenating reagent, the copper-catalyzed double C–Se cross-coupling of aryl iodides, epoxides, and elemental selenium has been developed. This strategy …
Number of citations: 40 pubs.acs.org
JR Lizza, SV Patel, CF Yang… - European Journal of …, 2016 - Wiley Online Library
Cyanopyrrolidinyl β‐amino alcohols are novel scaffolds with potential for a wide array of pharmacological properties. We have discovered that we can selectively access these scaffolds …
JR Lizza, G Moura-Letts - Synthesis, 2017 - thieme-connect.com
An efficient synthesis of β-amino alcohols from a variety of epoxides and primary unbranched amines in the absence of any catalyst in high yields and regioselectivities is reported. A …
Number of citations: 18 www.thieme-connect.com

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